5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 588673-50-1
VCID: VC21310767
InChI: InChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19)
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 588673-50-1

Cat. No.: VC21310767

Molecular Formula: C14H19N3OS

Molecular Weight: 277.39 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol - 588673-50-1

Specification

CAS No. 588673-50-1
Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
IUPAC Name 3-[(4-tert-butylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19)
Standard InChI Key VFJHCIUJARGAOD-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C

Introduction

Physical and Chemical Properties

Basic Properties

The compound 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol exists as a solid at room temperature with distinctive physicochemical properties. Its molecular weight of 277.39 g/mol places it in a range commonly observed for drug-like molecules, suggesting potential pharmacological applications. The compound's physical state and stability are influenced by the presence of various functional groups that contribute to intermolecular interactions, including hydrogen bonding through the thiol group and π-π interactions through the aromatic rings.

Table 1: Basic Properties of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

PropertyValue
CAS Number588673-50-1
Molecular FormulaC14H19N3OS
Molecular Weight277.39 g/mol
Physical StateSolid
IUPAC Name3-[(4-tert-butylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione

Structural Characteristics

The structural features of this compound contribute significantly to its chemical behavior. The triazole ring, being electron-deficient due to the presence of three nitrogen atoms, exhibits aromatic character and provides sites for potential hydrogen bonding. The thiol group at position 3 can exist in tautomeric forms, alternating between the thiol form (-SH) and the thione form (C=S), with the thione form often predominating in the solid state. This tautomerism influences the compound's reactivity and interaction with other molecules.

The 4-tert-butylphenoxy moiety introduces lipophilicity to the molecule, potentially enhancing its membrane permeability, which is a critical factor for drug-like compounds. Additionally, the tert-butyl group provides steric bulk that may influence the compound's binding to potential protein targets.

Chemical Identifiers

Various chemical identifiers are used to uniquely represent 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in chemical databases and literature.

Table 2: Chemical Identifiers of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

IdentifierValue
Standard InChIInChI=1S/C14H19N3OS/c1-14(2,3)10-5-7-11(8-6-10)18-9-12-15-16-13(19)17(12)4/h5-8H,9H2,1-4H3,(H,16,19)
Standard InChIKeyVFJHCIUJARGAOD-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C
PubChem Compound ID848269

These identifiers provide unique representations of the compound's structure, enabling precise identification and cross-referencing across chemical databases and literature.

Synthesis Methods

General Synthesis Approach

Comparative Analysis

Comparison with Related Triazole Compounds

Several related triazole-thiol compounds share structural similarities with 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, including differences in substitution patterns that may influence their chemical and biological properties.

Table 3: Comparison of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol588673-50-1C14H19N3OS277.39Reference compound
5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol175276-75-2C13H17N3S-Direct phenyl attachment instead of phenoxymethyl linker
5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol143540-96-9C10H11N3OS-Methyl substituent on phenoxy group instead of tert-butyl; no N-4 substitution
5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol76111-25-6C16H15N3OS297.372-methyl instead of 4-tert-butyl on phenoxy group; phenyl instead of methyl at N-4

The comparative analysis reveals that subtle modifications in the substitution pattern significantly alter the molecular properties of these compounds . For instance, the presence of a direct phenyl linkage versus a phenoxymethyl linker would impact the conformational flexibility of the molecule. Similarly, variations in the substituents on the phenoxy group (methyl versus tert-butyl) and at the N-4 position (hydrogen versus methyl versus phenyl) would influence the electronic distribution, lipophilicity, and steric properties of the compounds.

Structure-Activity Relationships

The biological activity of triazole-thiol derivatives is often correlated with their structural features. Studies on similar compounds suggest that the nature and position of substituents on the triazole ring significantly influence their bioactivity profiles . For instance, the presence of a thiol/thione group at position 3 has been associated with antimicrobial, antifungal, and anticancer properties in various triazole derivatives.

The phenoxy linkage in 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol introduces a degree of flexibility that might allow the molecule to adopt conformations favorable for interaction with biological targets. Additionally, the tert-butyl substituent on the phenoxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and pharmacokinetic properties.

Applications and Biological Activity

Research Applications

5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds serve as valuable research tools in medicinal chemistry and drug discovery. These compounds can be used as building blocks for the synthesis of more complex molecules with enhanced bioactivity profiles. Additionally, they provide important structural templates for structure-activity relationship studies, helping researchers understand the influence of specific functional groups on biological activity.

In pharmaceutical research, triazole-thiol derivatives have been investigated as potential leads for developing new antimicrobial agents, especially given the growing concern of antibiotic resistance . The structural features of 5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol suggest that it might exhibit similar potential, warranting further investigation in this direction.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator